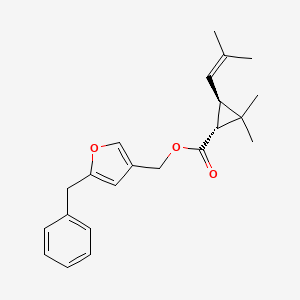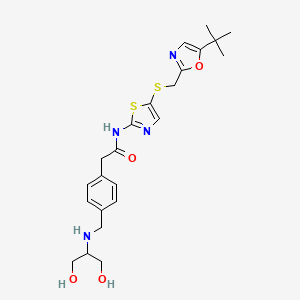
Bioresmethrin
Overview
Description
- It is also known by other names, including Isathrine , Isatrin , and Biobenzyfuroline .
- As a grain protectant, this compound is highly effective in controlling various stored grain pests, particularly beetles.
- Its low toxicity to mammals makes it a safer alternative compared to other insecticides .
Bioresmethrin: (chemical formula: C22H26O3) belongs to the pyrethroid class of insecticides.
Mechanism of Action
Target of Action
Bioresmethrin primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes . Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides .
Mode of Action
This compound, like other pyrethroids, exerts its effect by prolonging the open phase of the sodium channel gates when a nerve cell is excited . They appear to bind to the membrane lipid phase in the immediate vicinity of the sodium channel, thus modifying the channel kinetics .
Biochemical Pathways
Their toxicology is dominated by acute pharmacological actions on excitability originating from this common mechanism .
Pharmacokinetics
One study suggests a relationship between the pharmacokinetics of intravenous this compound and its mammalian toxicity
Result of Action
The result of this compound’s action is the disruption of the normal functioning of the nervous system in insects, leading to their paralysis and eventual death . It’s worth noting that this compound is one of the most effective broad-spectrum insecticides currently available .
Action Environment
This compound has a low aqueous solubility and is moderately volatile . It is highly toxic to fish, aquatic invertebrates, and honeybees . It’s usually broken apart by sunlight and the atmosphere in one or two days .
Preparation Methods
- Bioresmethrin is synthesized through specific routes, resulting in a mixture of stereoisomers.
- The technical form of this compound contains four stereoisomers: (1R,trans)-, (1R,cis)-, (1S,trans)-, and (1S,cis)- .
- Industrial production methods involve careful synthesis and purification to obtain the desired isomers.
Chemical Reactions Analysis
- Bioresmethrin undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific isomer.
- Major products formed include derivatives with modified functional groups.
Scientific Research Applications
- Bioresmethrin finds applications in:
Agriculture: Effective against stored grain pests.
Public Health: Used for mosquito control.
Veterinary Medicine: Safe for animals due to low mammalian toxicity.
Industrial Use: Grain protection and pest management.
Comparison with Similar Compounds
- Bioresmethrin stands out due to its broad-spectrum activity and mammalian safety.
- Similar compounds include other pyrethroids like Malathion (used as an alternative but at higher concentrations) and Resmethrin (a related compound) .
Properties
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKTZHHVJILDY-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034382 | |
| Record name | Bioresmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.05 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
28434-01-7, 10453-55-1 | |
| Record name | Bioresmethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Resmethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bioresmethrin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bioresmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bioresmethrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESMETHRIN, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
30-35 °C | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bioresmethrin, like other pyrethroids, primarily targets the nervous system of insects. [, , , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, , , ]
A: Research suggests that this compound can directly affect the corpus cardiacum in locusts. [] This organ plays a crucial role in regulating physiological processes, and this compound exposure has been shown to alter its electrical activity and trigger the release of hormones. []
A: Studies have revealed that this compound can induce mitochondrial damage in the nerve cells of cockroaches, both in isolated ganglia and after in vivo treatment. [, ] This damage manifests as swollen mitochondria with disrupted cristae. [, ] Additionally, this compound exposure can lead to the accumulation of lysosomes and depletion of synaptic vesicles in the neuropiles of cockroach ganglia. []
A: While the provided research papers don't explicitly state the molecular formula and weight, they identify this compound as 5-benzyl-3-furylmethyl (1R)-trans-chrysanthemate. [] Based on this chemical structure, its molecular formula is C22H26O3 and its molecular weight is 338.44 g/mol.
A: Yes, this compound is a valuable grain protectant, often used in combination with other insecticides like chlorpyrifos-methyl. [, , , ] Field trials demonstrate its efficacy in controlling various grain pests in stored wheat for extended periods, often up to 8 months. [, , , ]
A: Comparisons with other synthetic pyrethroids highlight the significance of even slight structural modifications. [, ] For example, this compound, with its (1R)-trans configuration, generally exhibits higher insecticidal activity compared to its diastereomer, Resmethrin, which possesses a (±)-cis-trans configuration. [, ]
A: this compound's stability can be a concern, particularly under environmental conditions like sunlight exposure. [] Research has explored strategies to enhance its photostability, such as adsorbing it onto clay surfaces with specific organic cations. [] This approach aims to protect this compound from degradation and prolong its insecticidal effectiveness.
A: Yes, resistance to this compound, particularly when synergized with piperonyl butoxide, has been documented in housefly populations. [, , ] This resistance appears to be linked to the frequency of the L1014F kdr mutation, which affects the target site of pyrethroids. [, , ]
A: Studies suggest that prior exposure to or resistance to other insecticide classes, like organophosphates, can influence the development of pyrethroid resistance, including resistance to this compound. [, , ] This cross-resistance highlights the complexities of insecticide resistance management.
A: Several methods are available for this compound analysis, each with its advantages. [, , ] Gas-liquid chromatography, often coupled with mass spectrometry, offers high sensitivity and selectivity for quantifying this compound and its potential synergists in various matrices like wheat. [, , ] Another approach is enzyme immunoassay, which provides a sensitive and specific method for quantifying this compound in buffer solutions and grain samples. []
A: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers rigorously validate methods for this compound analysis, particularly when applied to complex matrices like grain. [] These validation procedures are essential for generating reliable data and ensuring the quality of scientific research.
A: While this compound can degrade in the environment, specific degradation pathways and rates depend on factors like soil pH and the presence of sensitizers. [, ] Research indicates that soil can facilitate the photodegradation of this compound by generating singlet oxygen, a reactive oxygen species. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)




![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)



